molecular formula C15H14N2O4S3 B3713503 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-phenylmethanesulfonamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-phenylmethanesulfonamide

Cat. No.: B3713503
M. Wt: 382.5 g/mol
InChI Key: KRNVHUZWKGTHLP-UHFFFAOYSA-N
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Description

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-phenylmethanesulfonamide is a synthetic organic compound characterized by its unique benzothiazole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-phenylmethanesulfonamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, where the benzothiazole intermediate is treated with methylsulfonyl chloride in the presence of a base such as pyridine.

    Attachment of Phenylmethanesulfonamide: The final step involves the coupling of the methylsulfonyl-benzothiazole intermediate with phenylmethanesulfonamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-phenylmethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its sulfonamide group is known for its ability to interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the benzothiazole ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(methylsulfonyl)-1,3-benzothiazol-2-amine: Similar structure but lacks the phenylmethanesulfonamide group.

    N-(phenylsulfonyl)-1,3-benzothiazol-2-amine: Similar structure but with a phenylsulfonyl group instead of a methylsulfonyl group.

    N-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-phenylacetamide: Similar structure but with a phenylacetamide group.

Uniqueness

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-phenylmethanesulfonamide is unique due to the presence of both the methylsulfonyl and phenylmethanesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S3/c1-23(18,19)12-7-8-13-14(9-12)22-15(16-13)17-24(20,21)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNVHUZWKGTHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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